

# (1S,3R)-3-Aminocyclopentanol: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: (1S,3R)-3-Aminocyclopentanol

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An in-depth exploration of the chemical and physical properties, synthesis, and applications of the chiral building block, **(1S,3R)-3-Aminocyclopentanol**, tailored for researchers, scientists, and drug development professionals.

(1S,3R)-3-Aminocyclopentanol is a chiral bifunctional molecule that serves as a crucial intermediate in the asymmetric synthesis of complex organic molecules, particularly in the development of novel therapeutics. Its rigid cyclopentane scaffold and the specific stereochemical arrangement of its amino and hydroxyl groups make it a valuable component for creating molecules with precise three-dimensional orientations essential for interaction with biological targets. This technical guide provides a thorough overview of its chemical and physical properties, detailed experimental protocols, and its primary applications in medicinal chemistry.

### **Chemical and Physical Properties**

**(1S,3R)-3-Aminocyclopentanol**, with the chemical formula C₅H₁₁NO, is a trans-isomer of 3-aminocyclopentanol.[1] It is typically a colorless to pale yellow liquid or solid.[1] The hydrochloride salt of **(1S,3R)-3-Aminocyclopentanol** is a solid.[2] This compound is soluble in water, alcohols, and ether solvents, but it is insoluble in non-polar solvents such as petroleum ether.[1]



A summary of the key chemical and physical properties is presented in the table below. It is important to note that while data for the (1S,3R) isomer is provided where available, some properties are reported for its enantiomer, (1R,3S)-3-Aminocyclopentanol, due to a greater abundance of literature on the latter.

| Property                               | Value                             | Reference |
|--|-----------------------------------|-----------|
| Chemical Formula                       | C <sub>5</sub> H <sub>11</sub> NO | [3]       |
| Molecular Weight                       | 101.15 g/mol                      | [4]       |
| Appearance                             | Yellow to white solid or neat oil | [3][5]    |
| Solubility                             | Soluble in ethanol                | [3]       |
| CAS Number                             | 1036260-18-0                      | [3]       |
| Hydrochloride Salt CAS<br>Number       | 1259436-59-3                      | [6]       |
| Hydrochloride Salt Molecular<br>Weight | 137.61 g/mol                      | [6]       |

### **Spectroscopic Data**

Detailed experimental spectroscopic data for **(1S,3R)-3-Aminocyclopentanol** is not extensively available in public databases. However, based on the analysis of its stereoisomers and related compounds, the expected spectroscopic characteristics can be inferred.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the cyclopentane ring protons. The protons attached to the carbons bearing the hydroxyl and amino groups (CH-OH and CH-NH<sub>2</sub>) would appear as distinct multiplets.
- 13C NMR: The carbon NMR spectrum would display five distinct signals corresponding to the five carbon atoms of the cyclopentane ring. The chemical shifts of the carbons bonded to the electronegative oxygen and nitrogen atoms (C-OH and C-NH<sub>2</sub>) would be in the downfield



region. While specific data for the (1S,3R) isomer is scarce, predicted spectra are often used as a reference.[1]

Infrared (IR) Spectroscopy: The IR spectrum of aminocyclopentanol isomers will exhibit characteristic absorption bands for the hydroxyl (O-H), amino (N-H), and alkyl (C-H) functional groups.

| Functional Group      | Characteristic Absorption Range (cm <sup>-1</sup> ) |
|-----------------------|---|
| O-H stretch (alcohol) | 3200-3600 (broad)                                   |
| N-H stretch (amine)   | 3300-3500 (medium)                                  |
| C-H stretch (alkane)  | 2850-2960 (strong)                                  |
| N-H bend (amine)      | 1590-1650 (medium)                                  |
| C-O stretch (alcohol) | 1050-1260 (strong)                                  |

Mass Spectrometry (MS): Mass spectrometry of **(1S,3R)-3-Aminocyclopentanol** would typically show the molecular ion peak ( $[M]^+$ ) at m/z 101.15. Common fragmentation patterns would involve the loss of water ( $[M-H_2O]^+$ ) or ammonia ( $[M-NH_3]^+$ ).

### **Experimental Protocols**

Detailed experimental protocols for the synthesis of the specific (1S,3R) stereoisomer are not widely published. However, methods for the synthesis of its enantiomer, (1R,3S)-3-aminocyclopentanol, are well-documented and can be adapted. These methods primarily include chiral resolution of a racemic mixture and asymmetric synthesis.

### Chiral Resolution of (±)-trans-3-Aminocyclopentanol

One common method for obtaining enantiomerically pure aminocyclopentanols is through enzymatic kinetic resolution of a racemic mixture.

### **Protocol Outline:**

 Acylation: The racemic (±)-trans-3-aminocyclopentanol is subjected to acylation using an acyl donor in the presence of a lipase (e.g., Novozym 435).



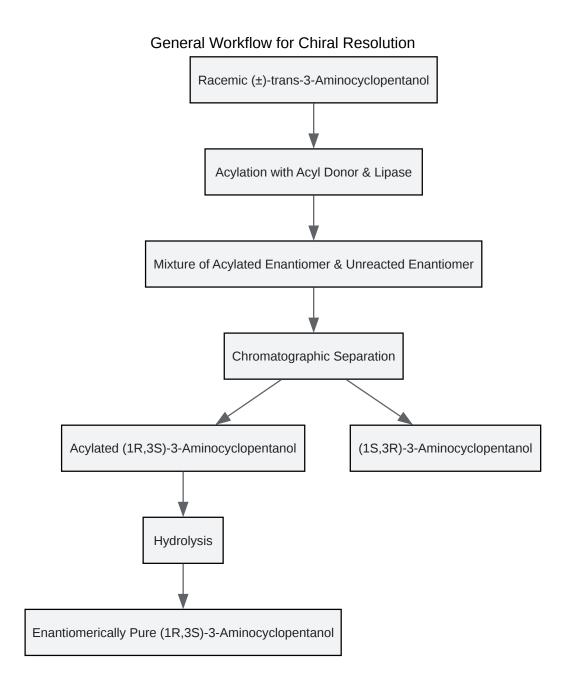




- Enzymatic Reaction: The lipase selectively catalyzes the acylation of one enantiomer, leaving the other unreacted.
- Separation: The acylated enantiomer and the unreacted enantiomer can then be separated using standard chromatographic techniques.
- Hydrolysis: The acylated enantiomer is hydrolyzed to afford the enantiomerically pure aminocyclopentanol.

The logical workflow for a typical chiral resolution process is depicted below.





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Caption: General workflow for the enzymatic chiral resolution of 3-aminocyclopentanol.

### **Asymmetric Synthesis**



Asymmetric synthesis provides a more direct route to a specific enantiomer. A common strategy involves a hetero-Diels-Alder reaction to construct the chiral cyclopentane ring.[7]

#### Protocol Outline:

- Hetero-Diels-Alder Reaction: A suitable diene and dienophile undergo a cycloaddition reaction catalyzed by a chiral catalyst to form a bicyclic intermediate with the desired stereochemistry.
- Ring Opening and Functional Group Manipulation: The bicyclic intermediate is then subjected to a series of reactions, including ring opening and functional group transformations, to yield the target (1S,3R)-3-aminocyclopentanol.

### **Applications in Drug Development**

The primary application of **(1S,3R)-3-Aminocyclopentanol** is as a chiral building block in the synthesis of carbocyclic nucleoside analogues.[8][9] These analogues, where the furanose sugar of natural nucleosides is replaced by a cyclopentane ring, exhibit a broad range of biological activities, including antiviral and anticancer properties.[8][10] The carbocyclic ring imparts greater metabolic stability against enzymatic degradation compared to natural nucleosides.[8]

### **Synthesis of Carbocyclic Nucleoside Analogues**

A general synthetic route to carbocyclic nucleosides from **(1S,3R)-3-Aminocyclopentanol** involves the following steps:

- Protection of Functional Groups: The amino and hydroxyl groups of the aminocyclopentanol are often protected to prevent unwanted side reactions.
- Coupling with a Nucleobase: The protected aminocyclopentanol is then coupled with a functionalized heterocyclic base (e.g., a purine or pyrimidine derivative).
- Deprotection: The protecting groups are removed to yield the final carbocyclic nucleoside analogue.



The following diagram illustrates a generalized workflow for the synthesis of carbocyclic nucleoside analogues.

## Synthesis of Carbocyclic Nucleoside Analogues (1S,3R)-3-Aminocyclopentanol Protection of Amino & Hydroxyl Groups Protected Intermediate Coupling with Nucleobase Protected Carbocyclic Nucleoside Deprotection Carbocyclic Nucleoside Analogue

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Caption: General synthetic workflow for carbocyclic nucleoside analogues.

### Mechanism of Action of Derived Carbocyclic Nucleosides

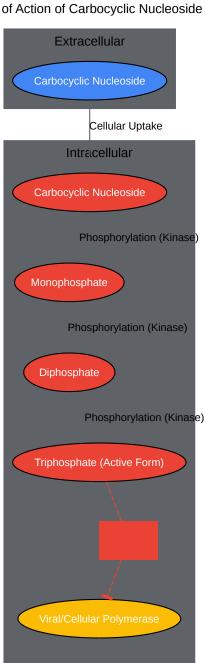
Carbocyclic nucleoside analogues derived from aminocyclopentanols primarily exert their antiviral and anticancer effects by targeting cellular or viral polymerases.

### General Mechanism:

- Cellular Uptake: The carbocyclic nucleoside analogue enters the cell.
- Phosphorylation: It is phosphorylated by host cell kinases to its active triphosphate form.
- Inhibition of Polymerase: The triphosphate analogue acts as a competitive inhibitor or a
  chain terminator for viral DNA or RNA polymerases, or for cellular DNA polymerases in the
  case of anticancer agents. This inhibits the replication of the viral genome or the proliferation
  of cancer cells.

The intracellular activation and mechanism of action are depicted in the following signaling pathway diagram.





### Mechanism of Action of Carbocyclic Nucleoside Analogues

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**DNA/RNA Synthesis** 

Caption: Intracellular activation and mechanism of action of nucleoside analogues.



### Conclusion

(1S,3R)-3-Aminocyclopentanol is a stereochemically defined and versatile building block with significant utility in the synthesis of medicinally important carbocyclic nucleoside analogues. While detailed experimental data for this specific enantiomer is not as readily available as for its (1R,3S) counterpart, the established synthetic and analytical methodologies for this class of compounds provide a solid foundation for its use in research and development. Its role as a key intermediate in the creation of potential antiviral and anticancer agents underscores its importance in the field of drug discovery. Further research into the synthesis and application of this specific enantiomer may lead to the development of novel and more effective therapeutic agents.

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